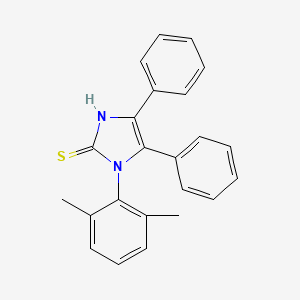
1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of imidazole, which is a heterocyclic compound. The name suggests that it has a central imidazole ring, which is substituted with a 2,6-dimethylphenyl group and two phenyl groups .
Chemical Reactions Analysis
Again, while specific reactions involving “1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol” are not available, similar compounds have been involved in reactions like acetylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 2,6-dimethylphenol, which shares some structural similarities with the compound you’re asking about, is a solid with a melting point of 42-46 °C and a boiling point of 203 °C .
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties
Imidazole-2-thiols, including variants like 1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol, exhibit notable electrochemical properties. Research has determined oxidation and reduction potentials for a range of imidazole-2-thiols, providing insights into their thermodynamic and electrochemical behavior, which is crucial for various scientific applications (Po et al., 1991).
Luminescence Sensing
Some derivatives of dimethylphenyl imidazole, closely related to the chemical , have been utilized in the synthesis of lanthanide metal-organic frameworks. These structures exhibit strong luminescence properties and are sensitive to specific chemicals like benzaldehyde, suggesting potential applications in fluorescence sensing (Shi et al., 2015).
Synthesis of Thiazole Derivatives
Research has explored the synthesis of new thiazole derivatives from compounds including 2-bromo-1-(3,4-dimethylphenyl)ethanone, which share structural similarities with 1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol. Such synthetic pathways are important for developing novel compounds with potential applications in various fields, including pharmaceuticals (Bashandy et al., 2008).
Nanomaterial Interactions
Studies have investigated the interactions between imidazole compounds and nanomaterials like ZnO nanocrystals. This research is crucial for understanding the binding and adsorption behaviors of imidazoles on nanomaterial surfaces, which can have significant implications in nanotechnology and biomedical applications (Jayabharathi et al., 2015).
Photochromism in Imidazole Derivatives
Investigations into the photochromic properties of certain imidazole derivatives have shown potential applications in materials science. The ability of these compounds to change color under light exposure can be harnessed for developing advanced materials with light-responsive properties (Bai et al., 2010).
Antimicrobial Activity
The antimicrobial activity of various imidazole derivatives has been a subject of research. Studies have synthesized and tested compounds for their efficacy against different bacterial strains, indicating the potential of these compounds in developing new antimicrobial agents (Bhoge et al., 2021).
Antioxidant Additives
Functionalized imidazoles, including structures related to 1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol, have been evaluated as antioxidant additives for industrial lubricating oils. Understanding the substituent effects on antioxidant properties is essential for optimizing these additives for various industrial applications (Ashry et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-16-10-9-11-17(2)21(16)25-22(19-14-7-4-8-15-19)20(24-23(25)26)18-12-5-3-6-13-18/h3-15H,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJTYUPZYNRMML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2369110.png)
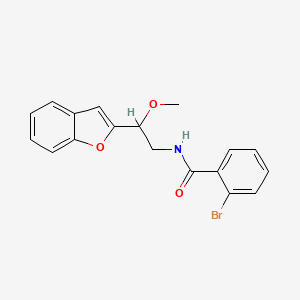
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2369112.png)

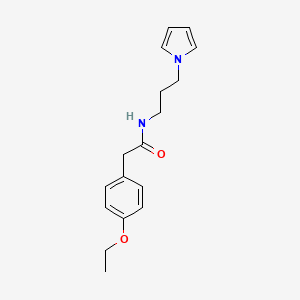
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2369115.png)

![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2369118.png)
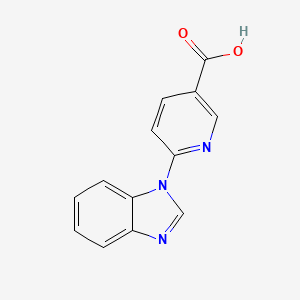
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2369123.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2369126.png)
![1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide](/img/structure/B2369128.png)
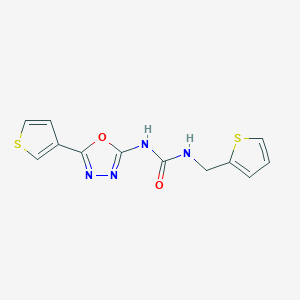
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2369132.png)